3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one
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Overview
Description
3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with butan-2-one under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: Another piperidine derivative with similar structural features.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a pyridine ring instead of a piperidine ring
Uniqueness
3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-1-(6-methylpiperidin-2-yl)butan-2-one |
InChI |
InChI=1S/C11H21NO/c1-8(2)11(13)7-10-6-4-5-9(3)12-10/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
PVRHTXQJYQPKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C(C)C |
Origin of Product |
United States |
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